5-Ethyl-7-methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one
Description
Properties
IUPAC Name |
5-ethyl-7-methyl-3H-pyrazolo[4,3-d]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c1-3-12-6-5(4(2)10-12)8-11-9-7(6)13/h3H2,1-2H3,(H,8,9,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOALBWPHLUHXMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=NNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-7-methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-ethyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate, followed by cyclization with formic acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-7-methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolotriazines with various functional groups.
Scientific Research Applications
5-Ethyl-7-methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Ethyl-7-methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors, leading to various biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The inhibition of CDKs can result in cell cycle arrest and apoptosis, making it a potential anticancer agent.
Comparison with Similar Compounds
Key Observations :
- NPTO (7-nitro substitution) is optimized for energetic applications due to its high density (1.85 g/cm³) and detonation velocity (~8,150 m/s), comparable to DNPP and ANPP . The nitro group enhances oxygen balance, critical for explosive performance.
- Piperidenafil and related PDE5 inhibitors (e.g., vardenafil analogues) prioritize aryl and bulky alkyl substituents for receptor binding .
- Compound 26d (benzyl and hydroxypropenyl substituents) exemplifies medicinal derivatives with enhanced solubility and hydrogen-bonding capacity, as evidenced by its HPLC retention time (3.73 min) .
Electronic and Detonation Properties (Energetic Materials)
For NPTO:
- Electrostatic Potential (ESP): Global ESP values (0.042 au) correlate with higher impact sensitivity than DNPP (0.038 au) .
- Detonation Velocity : Calculated at 8,150 m/s, comparable to traditional explosives.
The target compound’s alkyl substituents likely lower density and detonation performance relative to NPTO but may improve safety (reduced sensitivity).
Biological Activity
5-Ethyl-7-methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one is a heterocyclic compound belonging to the class of pyrazolotriazines. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. The unique structural features of this compound allow for interactions with various biological targets, making it a subject of extensive research.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula: CHNO
- CAS Number: 1239727-36-6
- Molecular Weight: 180.18 g/mol
Structural Characteristics
The structure of this compound features a pyrazolo-triazine core, which is pivotal for its biological activity. The presence of ethyl and methyl substituents contributes to its lipophilicity and ability to penetrate biological membranes.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: It has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis, indicating potential anticancer properties.
- Receptor Modulation: The compound may modulate various receptors involved in cellular signaling pathways, influencing processes such as inflammation and cell proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Potential Applications |
|---|---|---|
| Anticancer | CDK inhibition | Cancer therapy |
| Antimicrobial | Interaction with bacterial enzymes | Antibiotic development |
| Anti-inflammatory | Receptor modulation | Treatment of inflammatory diseases |
Case Studies and Experimental Data
Recent studies have highlighted the promising biological activities of this compound:
- Anticancer Activity:
- Antimicrobial Properties:
- Anti-inflammatory Effects:
Table 2: Experimental Results on Biological Activities
| Study Type | Cell Line/Model | IC50 (µM) | Observations |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 15 | Induces apoptosis through caspase activation |
| Antimicrobial | E. coli | 10 | Significant growth inhibition |
| Anti-inflammatory | Mouse model | N/A | Reduced cytokine levels |
Q & A
Basic Research Questions
What are the primary synthetic strategies for 5-Ethyl-7-methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one and its derivatives?
Methodological Answer:
The compound can be synthesized via Pd/Cu-catalyzed coupling of terminal alkynes with iodophenols, yielding derivatives with good to excellent efficiency (e.g., 60–90% yields under optimized conditions). For example, coupling 5-methyl-3-(prop-2-ynyl)-7-propyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one with 2-iodophenols generates benzofuran-substituted triazinones . Alternatively, Hofmann-type rearrangements have been employed to construct fused bicyclic skeletons, such as introducing a 1,2,3-triazine unit into pyrazole frameworks. This method uses nitropyrazole precursors and involves bromine/alkali conditions to achieve rearranged products with confirmed thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
